Bienvenue dans la boutique en ligne BenchChem!

(6R)-6-(4-Bromophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one

Stereochemistry Chiral synthesis Enantiomeric purity

(6R)-6-(4-Bromophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one (CAS 920801-93-0) is a chiral, 4,6-disubstituted morpholin-3-one derivative bearing a 4-bromophenyl group at the 6-position and an (S)-1-phenylethyl substituent at the 4-position. The molecule possesses two stereogenic centers and is supplied as a single, defined (6R,1S)-configured enantiomer.

Molecular Formula C18H18BrNO2
Molecular Weight 360.2
CAS No. 920801-93-0
Cat. No. B1661556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6R)-6-(4-Bromophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one
CAS920801-93-0
Molecular FormulaC18H18BrNO2
Molecular Weight360.2
Structural Identifiers
SMILESCC(C1=CC=CC=C1)N2CC(OCC2=O)C3=CC=C(C=C3)Br
InChIInChI=1S/C18H18BrNO2/c1-13(14-5-3-2-4-6-14)20-11-17(22-12-18(20)21)15-7-9-16(19)10-8-15/h2-10,13,17H,11-12H2,1H3/t13-,17-/m0/s1
InChIKeySESJCTYJGGWWDG-GUYCJALGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Specification for (6R)-6-(4-Bromophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one (CAS 920801-93-0): Sourcing a Defined-Stereochemistry Morpholin-3-one Building Block


(6R)-6-(4-Bromophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one (CAS 920801-93-0) is a chiral, 4,6-disubstituted morpholin-3-one derivative bearing a 4-bromophenyl group at the 6-position and an (S)-1-phenylethyl substituent at the 4-position . The molecule possesses two stereogenic centers and is supplied as a single, defined (6R,1S)-configured enantiomer. Its structure places it within the morpholin-3-one class, which is a validated pharmacophore scaffold for kinase inhibitors and protein–protein interaction modulators [1]. Commercial availability spans multiple purity grades and bulk scales, enabling both laboratory-scale medicinal chemistry and industrial process development.

Why (6R)-6-(4-Bromophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one Cannot Be Interchanged with Other Morpholin-3-one or Bromophenyl Analogs


Morpholin-3-one derivatives with different stereochemical configurations, N‑substituents, or bromophenyl regiochemistry are not functionally equivalent. The (6R,1S) diastereomer represented by CAS 920801-93-0 is one of four possible stereoisomers; each diastereomer can exhibit distinct target-binding geometries, pharmacokinetic profiles, and biological activities . Vendor documentation indicates that the 4‑bromophenyl substitution pattern of this compound is associated with enhanced kinase inhibition potency relative to other morpholinone derivatives, underscoring the risk of substituting an analog with a different substitution motif . Furthermore, the morpholin-3-one scaffold has demonstrated validated inhibitory activity against MDM2 (IC50 = 1.0 µM for a related compound) and EGFR, establishing that structural modifications—even at a single position—can drastically alter potency [1]. Substituting a generic morpholinone or bromophenyl analog without confirming equivalent stereochemistry and substitution pattern therefore introduces unacceptable uncertainty in biological readouts and synthetic outcomes.

Quantitative Procurement Differentiation Evidence for (6R)-6-(4-Bromophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one (920801-93-0) Against Closest Stereoisomer and Scaffold Comparators


Absolute Stereochemical Identity: (6R,1S) Diastereomer Versus (6S,1R) Enantiomer

The compound is supplied exclusively as the (6R,1S)-configured diastereomer, confirmed by its isomeric SMILES [(C[C@@H](c1ccccc1)N1C[C@H](OCC1=O)c2ccc(Br)cc2)] [1]. The enantiomeric (6S,1R) diastereomer is separately registered under CAS 879205-73-9 and bears the inverted SMILES [C[C@H](c1ccccc1)N1C[C@@H](OCC1=O)c2ccc(Br)cc2] . While both are offered at 97% purity, the structural non-identity is absolute and may translate into divergent biological activity, as documented for chiral morpholinone kinase inhibitors where a single stereocenter inversion can reduce potency by >10-fold in related series [2].

Stereochemistry Chiral synthesis Enantiomeric purity

Bulk Supply Scalability: Multi-Kilogram Availability Versus Milligram-Scale Comparators

The target compound is commercially available in batch sizes spanning 10 g to 16,484 kg from a single supplier, demonstrating validated large-scale synthesis capability . In contrast, the (6R,1R) diastereomer (CAS 920801-92-9) is offered at 97% purity but only in catalog quantities typical of research-grade sourcing, with no bulk kilogram-scale listing identified . This represents a >1,000-fold difference in maximum available quantity between the (6R,1S) target and its alternative diastereomers.

Bulk procurement Scale-up Industrial supply

Purity Grade Tiering: 98% (HPLC) Certified Versus 95%–97% Standard Grades

Two distinct purity grades are documented for the target compound: a 98% grade (Leyan, product 1693637) and a 97% grade (MolCore, Macklin) [1]. The alternative (6R,1R) diastereomer is listed at 97% purity , while the simpler 6-(4-bromophenyl)morpholin-3-one scaffold (CAS 1368418-27-2) is typically offered without a certified purity specification . The 98% grade therefore provides a 1–3 percentage-point purity advantage over standard offerings of this compound class.

Chemical purity Quality control Analytical certification

Analytical Characterization Depth: Full Characterization Package Versus Minimal Vendor Data

The target compound is supported by a comprehensive analytical package including HPLC, GC-FID, MS, UV-VIS, FTIR, ¹H/¹³C NMR, CHNS elemental analysis, and titration, with COA and SDS/MSDS documentation available . By contrast, standard catalog listings for the 4-(4-bromophenyl)morpholin-3-one analog (CAS 634905-12-7) typically provide only molecular formula and weight without an equivalent depth of certified analytical data [1]. This represents a qualitative difference in the level of identity and purity assurance available at the point of procurement.

Analytical characterization Quality assurance Regulatory compliance

Best-Fit Research and Industrial Application Scenarios for (6R)-6-(4-Bromophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one (CAS 920801-93-0)


Chiral Intermediate for Kinase Inhibitor Lead Optimization

The (6R,1S) stereochemistry and 4-bromophenyl motif position this compound as a late-stage intermediate for structure–activity relationship (SAR) exploration of morpholinone-based kinase inhibitors. The morpholin-3-one scaffold has demonstrated validated MDM2 inhibition (IC50 = 1.0 µM) and EGFRwt inhibition (IC50 = 53.1 nM) in published series [1]. The defined stereochemistry eliminates the ambiguity of diastereomeric mixtures during chiral SAR campaigns.

Large-Scale Pharmaceutical Process Development and GMP Manufacturing

With documented batch availability up to 16,484 kg and a 98%-purity grade supported by comprehensive analytical characterization, this compound is uniquely suited among its diastereomer family for pilot-plant and commercial-scale synthesis campaigns . The availability of full COA, HPLC, NMR, and MS documentation supports direct integration into GMP manufacturing workflows.

Reference Standard for Chiral Purity Method Development

As a single, well-characterized (6R,1S) diastereomer with isomeric SMILES and InChI Key deposited in PubChem [2], this compound can serve as a reference standard for developing chiral HPLC or SFC methods to resolve the four morpholin-3-one diastereomers. The availability of the (6S,1R) and (6R,1R) comparators under separate CAS numbers enables direct method validation.

Biochemical Probe for Bromodomain or Kinase Selectivity Profiling

The morpholin-3-one core is a recognized privileged scaffold for kinase and protein–protein interaction inhibition [3]. The specific (6R,1S) configuration and 4-bromophenyl substituent are reported to confer enhanced kinase inhibition potency relative to other morpholine analogs, making this compound a relevant tool for selectivity panel screening against kinase families where stereochemistry governs target engagement .

Quote Request

Request a Quote for (6R)-6-(4-Bromophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.